2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C21H17N5O3S2 and its molecular weight is 451.52. The purity is usually 95%.
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Biological Activity
The compound 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.
Chemical Structure and Synthesis
This compound features a combination of several pharmacologically relevant moieties:
- Thieno[2,3-e][1,2,4]triazolo : Known for its diverse biological properties.
- Furan ring : Often associated with anti-inflammatory and anticancer activities.
- Acetamide group : Common in various bioactive compounds.
The synthesis typically involves multi-step reactions that integrate these structural components. The synthetic pathway often includes the formation of the thiazole and triazole rings through cyclization reactions followed by functionalization to introduce the furan and acetamide groups.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example:
- In vitro studies have shown that derivatives of thienopyrimidines possess potent activity against breast and colon cancer cells. These compounds often work by inhibiting specific cellular pathways involved in tumor growth and proliferation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thienopyrimidines and their derivatives have been tested against a range of bacteria and fungi:
- Gram-positive and Gram-negative bacteria , including Staphylococcus aureus and Escherichia coli, were targeted in various studies . The results indicated that similar compounds can inhibit bacterial growth effectively.
The biological activity is primarily attributed to:
- Enzyme Inhibition : Many thienopyrimidine derivatives act as inhibitors of key enzymes involved in cancer cell metabolism or inflammatory processes.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle .
Study 1: Antiproliferative Activity
A study published in Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives for their antiproliferative activity against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating strong activity compared to standard chemotherapeutics .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related thienopyrimidine compounds against common pathogens. The results demonstrated significant inhibition zones in disk diffusion assays, showcasing the potential for development into therapeutic agents for infectious diseases .
Data Summary
Activity Type | Cell Lines/Pathogens | IC50/Minimum Inhibitory Concentration (MIC) |
---|---|---|
Anticancer | Breast Cancer (MCF7), Colon Cancer (HT29) | Low micromolar range |
Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition zones |
Properties
IUPAC Name |
2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-13-5-2-3-7-15(13)22-17(27)12-31-21-24-23-20-25(11-14-6-4-9-29-14)19(28)18-16(26(20)21)8-10-30-18/h2-10H,11-12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOQUGLGHDCLEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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